The synthesis of 7-O-Methyl Ivermectin B1A can be achieved through various methods, primarily involving modifications to the parent compound, ivermectin. One notable approach includes:
This method highlights the importance of protecting groups and selective reduction in synthesizing complex organic molecules.
The molecular structure of 7-O-Methyl Ivermectin B1A features a complex arrangement typical of avermectins, characterized by a large lactone ring and several hydroxyl and methoxy groups. The compound has a specific stereochemistry that contributes to its biological activity. Key structural details include:
7-O-Methyl Ivermectin B1A participates in various chemical reactions typical for macrocyclic lactones. These reactions include:
These reactions are crucial for modifying the pharmacological profile of the compound for specific therapeutic applications.
The mechanism of action for 7-O-Methyl Ivermectin B1A is closely related to that of ivermectin. It primarily involves:
This dual action mechanism makes it effective against a variety of parasitic infections.
The physical and chemical properties of 7-O-Methyl Ivermectin B1A include:
These properties are essential for handling and application in research settings.
7-O-Methyl Ivermectin B1A has several scientific applications:
7-O-Methyl Ivermectin B1a is defined by a single, targeted methylation at the C7 hydroxyl group of the disaccharide moiety attached to the C13 position of the macrocyclic lactone ring (Table 1). This modification replaces a hydrogen atom with a methyl group (-CH₃), fundamentally altering the steric and electronic properties at this specific locus while preserving the core structural framework of the parent compound [1] [4] [6].
Table 1: Key Structural Attributes of Ivermectin B1a and 7-O-Methyl Ivermectin B1a
Structural Attribute | Ivermectin B1a | 7-O-Methyl Ivermectin B1a | Structural Consequence |
---|---|---|---|
Molecular Formula | C₄₈H₇₄O₁₄ [9] | C₄₉H₇₆O₁₄ [1] [6] | Addition of -CH₂- unit; Increased molecular weight |
Molecular Weight (g/mol) | 875.09 [9] | 889.12-889.13 [1] [4] [6] | +14.03-14.04 Da |
Site of Modification | C7-OH (Disaccharide unit) | C7-OCH₃ (Disaccharide unit) | Loss of hydrogen-bonding donor; Increased steric bulk & hydrophobicity |
SMILES Notation (Key Segment) | ...O[C@@H]...C[C@@H]1O... | ...O[C@@H]...CC@@H1O... [6] [7] | Explicit notation of methoxy group at position 1 (corresponding to C7) |
InChI | (Long string specific to B1a) | InChI=1S/C49H76O14/...53-9... [6] | Includes additional methoxy group identifier (53-9 ) |
This seemingly minor alteration has significant molecular consequences:
Spectroscopic Identification: The structural distinction is readily identifiable using advanced analytical techniques. Mass spectrometry (MS), particularly electrospray ionization multi-stage tandem MS (ESI-MSⁿ), reveals characteristic fragmentation patterns. The molecular ion peak at m/z 889.12 (M+H⁺ or M+Na⁺) is 14 Da higher than Ivermectin B1a (m/z 875.09). Subsequent fragmentation pathways show differences corresponding to the loss of methanol (CH₃OH, 32 Da) instead of water (H₂O, 18 Da) from the modified disaccharide region [10]. Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal confirmation, with the appearance of a distinct proton signal (~δ 3.3-3.5 ppm) corresponding to the three hydrogens of the methoxy group and the disappearance of the signal for the C7 hydroxyl proton [10].
The synthesis and characterization of 7-O-Methyl Ivermectin B1a exemplifies a key strategy in medicinal chemistry: systematic structural modification of natural product scaffolds to elucidate SAR and optimize pharmacological profiles. Avermectins possess multiple sites amenable to chemical modification, including hydroxyl groups (C5, C7, C4"), carbon-carbon double bonds, and the disaccharide unit itself [3] [8]. The C7 hydroxyl position is recognized as one of the primary targets for derivatization due to its accessibility and significant influence on the molecule's physicochemical behavior [8].
Table 2: Role of 7-O-Methyl Ivermectin B1a in Avermectin Research
Research Application | Contribution of 7-O-Methyl Ivermectin B1a | Significance |
---|---|---|
SAR Exploration | Probes impact of C7-OH modification on anthelmintic/insecticidal activity | Identifies critical H-bonding sites; Guides design of more stable/selective analogues [8] |
Physicochemical Modulation | Demonstrates increased lipophilicity (↑ log P) vs Ivermectin B1a | Validates strategies to alter solubility, membrane permeability & distribution [8] |
Metabolic Pathway Analysis | Serves as potential reference standard for methylated metabolites or impurities | Aids in detection and quantification of metabolic products in biological/environmental samples [4] [12] |
Analytical Reference Standard | Used as a characterized impurity standard in ivermectin quality control | Ensures purity and safety of pharmaceutical ivermectin batches [4] [6] |
Mechanistic Probe | Tests role of C7-OH in binding to glutamate-gated chloride channels & other targets | Clarifies molecular interactions governing avermectin efficacy and selectivity [5] [8] |
Its specific contributions include:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3